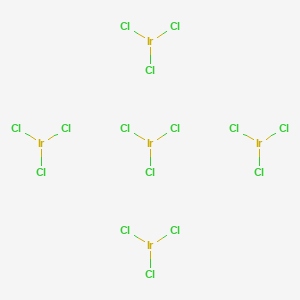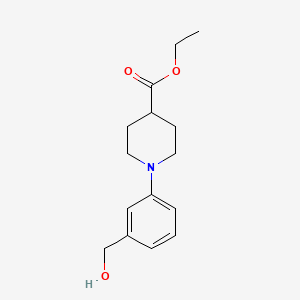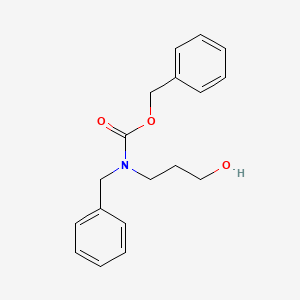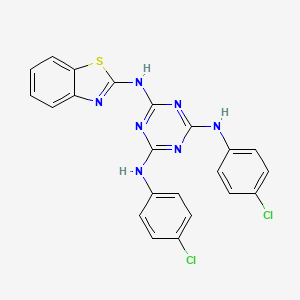
Pentakis(iridium trichloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentakis(iridium trichloride) is a coordination compound consisting of five iridium atoms, each bonded to three chlorine atoms. This compound is part of the platinum group metals and is known for its unique chemical properties, including high thermal stability and catalytic activity. Iridium compounds are often used in various industrial and scientific applications due to their robustness and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentakis(iridium trichloride) can be synthesized through several methods. One common approach involves the reaction of iridium metal with chlorine gas at high temperatures. This process typically requires a temperature range of 300-400°C to ensure the complete chlorination of iridium. Another method involves the use of iridium(III) chloride hydrate, which is reacted with hydrochloric acid under reflux conditions to produce pentakis(iridium trichloride).
Industrial Production Methods
In industrial settings, the production of pentakis(iridium trichloride) often involves the chlorination of iridium-containing ores or secondary resources. The process includes alloy fragmentation, molten acid leaching, molten salt chlorination, and pressurized chlorination. These methods ensure high oxidation efficiency and rapid dissolution rates, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pentakis(iridium trichloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Chlorine atoms in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or ozone, often under elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride is typically used under controlled conditions.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions include various iridium complexes with different ligands, such as iridium phosphine complexes or iridium amine complexes. These products are often used in catalysis and material science applications.
Applications De Recherche Scientifique
Pentakis(iridium trichloride) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Biology: Iridium complexes are studied for their potential use in biological imaging and as anticancer agents due to their ability to interact with DNA and proteins.
Medicine: Research is ongoing into the use of iridium compounds in photodynamic therapy for cancer treatment.
Industry: The compound is used in the production of high-performance materials, including OLEDs (organic light-emitting diodes) and other electronic devices
Mécanisme D'action
The mechanism by which pentakis(iridium trichloride) exerts its effects involves its ability to form stable complexes with various ligands. In biological systems, iridium complexes can interact with cellular components such as DNA, leading to potential therapeutic effects. The compound’s catalytic activity is attributed to its ability to facilitate electron transfer reactions, making it an effective catalyst in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(iridium trichloride): Another iridium compound with three iridium atoms bonded to three chlorine atoms each.
Iridium(III) chloride hydrate: A simpler iridium chloride compound often used as a precursor in the synthesis of more complex iridium compounds.
Cyclometalated iridium(III) complexes: These complexes have high quantum yields and are used in applications such as OLEDs and anticancer research
Uniqueness
Pentakis(iridium trichloride) is unique due to its high thermal stability and ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in catalysis and material science applications, where stability and versatility are crucial.
Propriétés
Formule moléculaire |
Cl15Ir5 |
|---|---|
Poids moléculaire |
1492.9 g/mol |
Nom IUPAC |
trichloroiridium |
InChI |
InChI=1S/15ClH.5Ir/h15*1H;;;;;/q;;;;;;;;;;;;;;;5*+3/p-15 |
Clé InChI |
RVUKOOVXZOKOFS-UHFFFAOYSA-A |
SMILES canonique |
Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(2,3-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12450680.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B12450687.png)


![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)
![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)



